

Application Note: Synthetic Routes for 7-Azaspiro[4.6]undecane

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Compound of Interest

Compound Name: 7-Azaspiro[4.6]undecane

CAS No.: 184-13-4

Cat. No.: B1528267

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Molecular Weight: 153.27 g/mol

Executive Summary & Scientific Rationale

The **7-azaspiro[4.6]undecane** scaffold—a 5-membered carbocycle spiro-fused to a 7-membered azepane ring—is a "privileged structure" in medicinal chemistry. Its high fraction of carbons (

) and inherent three-dimensional rigidity allow it to orient pharmacophores with high precision, making it a critical core in modulators of G-protein coupled receptors (GPCRs), particularly CCR5 antagonists and opioid receptor ligands.

The synthesis of this scaffold presents a specific regiochemical challenge: constructing the 7-membered nitrogenous ring while maintaining the quaternary spiro-center. This guide details a Ring-Expansion Strategy (via Schmidt Rearrangement) as the primary protocol due to its operational simplicity, scalability, and use of inexpensive commodity chemicals. A secondary RCM Strategy is provided for derivatives requiring pre-functionalization.

Retrosynthetic Analysis

The logical disconnection of **7-azaspiro[4.6]undecane** relies on reducing the complexity of the 7-membered lactam back to a 6-membered ketone precursor.

- Disconnection 1 (Amine

Lactam): The secondary amine is accessed via global reduction of the corresponding lactam, 7-azaspiro[4.6]undecan-6-one.

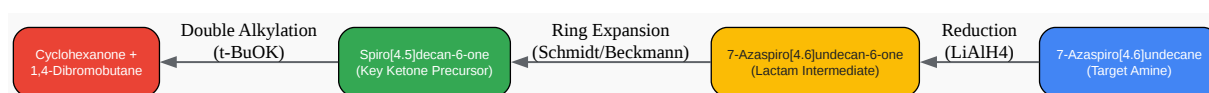
- Disconnection 2 (Lactam

Ketone): The 7-membered lactam is generated via a nitrogen insertion (Schmidt reaction or Beckmann rearrangement) into spiro[4.5]decan-6-one.

- Disconnection 3 (Ketone

Acyclic): The spiro-ketone is formed via double alkylation of cyclohexanone with 1,4-dibromobutane.

Pathway Visualization (Graphviz)



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Figure 1: Retrosynthetic logic flow from target amine to commodity starting materials.

Detailed Experimental Protocols

Route A: The Ring-Expansion Strategy (Primary Protocol)

This route is preferred for gram-to-kilogram scale synthesis due to its high atom economy and reliability.

Step 1: Synthesis of Spiro[4.5]decan-6-one

Objective: Construct the quaternary spiro-center via thermodynamic enolate alkylation.

- Reagents: Cyclohexanone (1.0 equiv), 1,4-Dibromobutane (1.1 equiv), Potassium tert-butoxide (tert-BuOK, 2.2 equiv).
- Solvent: tert-Butanol (tert-BuOH) or THF/Toluene.
- Mechanism: Double deprotonation/alkylation sequence.

Protocol:

- Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Purge with nitrogen.
- Base Preparation: Charge the flask with anhydrous tert-BuOH (10 mL/g substrate) and add potassium tert-butoxide (tert-BuOK, 2.2 equiv) under stirring.
- Addition: Add cyclohexanone (1.0 equiv) dropwise at room temperature. Stir for 30 min to generate the enolate.
- Alkylation: Add 1,4-dibromobutane (1.1 equiv) dropwise. The reaction is exothermic; control temperature to 0–5 °C.
- Reflux: Heat the mixture to reflux (70 °C) for 12–16 hours.
- Workup: Cool to RT. Quench with water.^[1] Extract with diethyl ether (Et₂O) (3 × 10 mL/g). Wash combined organics with brine, dry over anhydrous sodium sulfate (Na₂SO₄).

, and concentrate.

- Purification: Distillation under reduced pressure or flash chromatography (Hexanes/EtOAc 95:5) yields Spiro[4.5]decan-6-one as a colorless oil.

Step 2: Schmidt Rearrangement to 7-Azaspiro[4.6]undecan-6-one

Objective: Insert nitrogen into the 6-membered ring to form the 7-membered lactam. Critical

Causality: The Schmidt reaction is chosen over the Beckmann rearrangement here because it avoids the separate step of oxime formation. The migration of the quaternary carbon (spiro center) is favored over the secondary methylene, ensuring the nitrogen is placed adjacent to the spiro center (position 7).

- Reagents: Sodium Azide (, 1.2 equiv), Polyphosphoric Acid (PPA) or Methanesulfonic acid ().

- Safety:

(hydrazoic acid) is generated in situ. It is highly toxic and explosive. Perform exclusively in a high-efficiency fume hood behind a blast shield.

Protocol:

- Setup: Place PPA (10 g/g ketone) in a beaker/flask equipped with an overhead stirrer (PPA is viscous). Heat to to lower viscosity.
- Addition: Add Spiro[4.5]decan-6-one (1.0 equiv) slowly to the acid.
- Azide Addition: Add (1.2 equiv) in small portions over 1 hour. Caution: Vigorous gas evolution occurs. Maintain temperature between

- Reaction: Stir at

for 4–6 hours. Monitor by TLC (the ketone spot will disappear; a lower amide spot will appear).
- Quench: Pour the reaction mixture onto crushed ice/water with vigorous stirring. Neutralize carefully with

or

to pH ~8.
- Extraction: Extract with

(

). Dry over

and concentrate.
- Product: Recrystallize from Acetone/Hexane to obtain 7-Azaspiro[4.6]undecan-6-one (Lactam) as a white solid.

Step 3: Reduction to 7-Azaspiro[4.6]undecane

Objective: Reduce the lactam carbonyl to a methylene group.

- Reagents: Lithium Aluminum Hydride (

, 2.5 equiv).
- Solvent: Anhydrous THF or

Protocol:

- Setup: Flame-dry a 2-neck RBF. Charge with

(2.5 equiv) and anhydrous THF under

. Cool to

.

- Addition: Dissolve the Lactam from Step 2 in THF and add dropwise to the hydride suspension.

- Reflux: Warm to RT, then heat to reflux for 12 hours.

- Fieser Quench: Cool to

. Carefully add water (

mL), then 15%

(

mL), then water (

mL) sequentially, where

= grams of

used.

- Filtration: Filter the granular precipitate through a Celite pad.

- Isolation: Concentrate the filtrate to obtain the crude amine.

- Salt Formation: Dissolve in

and add

in dioxane/ether. The **7-Azaspiro[4.6]undecane** hydrochloride precipitates as a white solid.

Route B: Ring-Closing Metathesis (Alternative)

This route is useful if the target requires functionalization on the rings (e.g., double bonds) that would be incompatible with the harsh conditions of the Schmidt reaction.

- Precursor Synthesis: Acylation of 1-allylcyclopentan-1-amine with acryloyl chloride yields N-(1-allylcyclopentyl)acrylamide.
- RCM: Treatment with Grubbs II catalyst (2-5 mol%) in dilute yields the unsaturated lactam 7-azaspiro[4.6]undec-9-en-6-one.
- Hydrogenation/Reduction:
followed by
reduction yields the target.

Critical Process Parameters (CPPs) & Data

Reaction Performance Metrics

Step	Reaction Type	Key Reagents	Typical Yield	Critical Parameter
1	Spiro-Alkylation	-BuOK, 1,4-dibromobutane	65–75%	Temperature control during exothermic alkylation.
2	Schmidt Rearrangement	, PPA	70–85%	Slow addition of azide to manage evolution; Viscosity of PPA.
3	Lactam Reduction	, THF	85–95%	Anhydrous conditions; Efficient quenching (Fieser method). [2] [3]

Characterization Data (Expected)

- ¹H NMR (400 MHz, CDCl₃):

3.10-3.00 (m, 2H,

), 2.80-2.70 (m, 2H,

), 1.80-1.40 (m, multiplet, spiro-core protons).

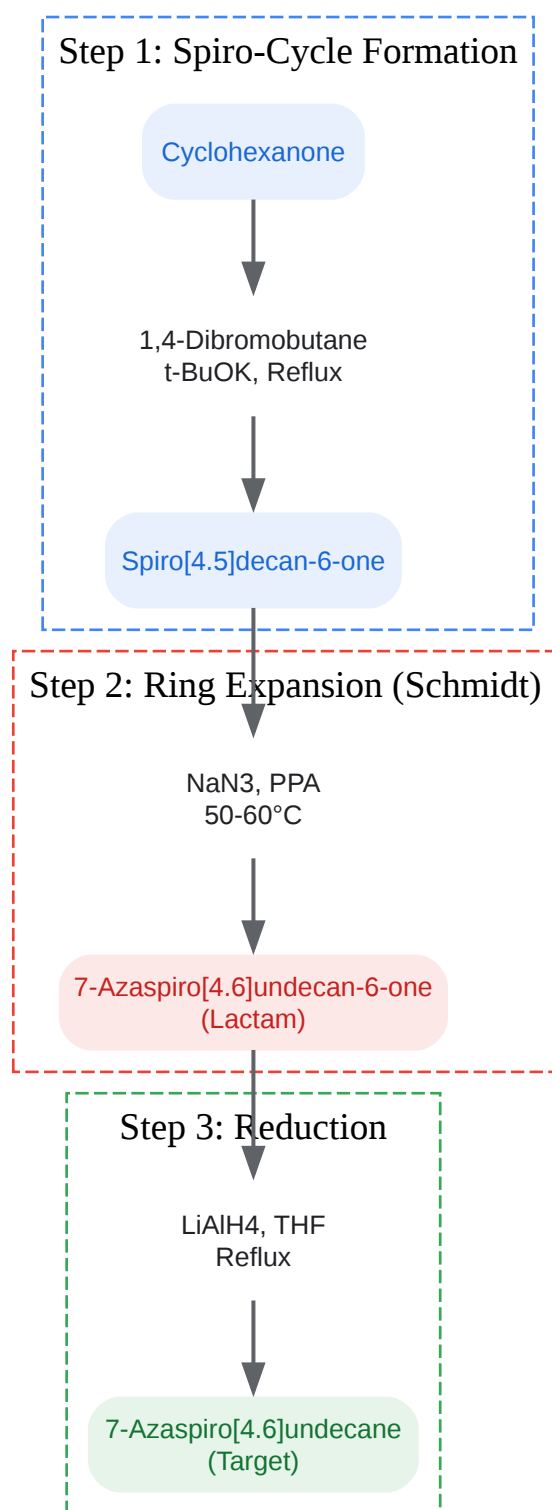
- ¹³C NMR: Characteristic quaternary spiro-carbon signal at

45-50 ppm.

- MS (ESI):

.

Workflow Visualization



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Figure 2: Stepwise workflow for the synthesis of **7-Azaspiro[4.6]undecane**.

Safety & Handling

- Sodium Azide (): Reacts with acids to form Hydrazoic Acid (), which is highly toxic and explosive. Never use halogenated solvents (DCM) with azides if possible (though extraction is brief/neutral). Avoid metal spatulas (formation of heavy metal azides).
- Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water. Use Class D fire extinguisher.
- Waste Disposal: Quench all azide residues with excess Sodium Nitrite () and Sulfuric Acid to decompose to before disposal.

References

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Sources

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